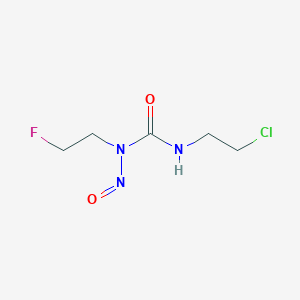
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- is a chemical compound that has been widely used in scientific research. It is a nitrosourea derivative that has been found to have anticancer properties.
Wirkmechanismus
The mechanism of action of urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- involves the formation of DNA adducts. The compound reacts with DNA to form covalent adducts, which inhibit DNA replication and induce apoptosis in cancer cells. The formation of DNA adducts is dependent on the concentration of the compound and the duration of exposure.
Biochemical and Physiological Effects:
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- has been found to have both biochemical and physiological effects. The compound has been shown to inhibit DNA synthesis, induce apoptosis in cancer cells, and increase the production of reactive oxygen species. Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- has also been found to have neurotoxic effects and can cause damage to the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- has several advantages for lab experiments. It is a potent anticancer agent that has been extensively studied and has a well-established mechanism of action. However, the compound is highly toxic and requires careful handling. It is also difficult to synthesize and purify, which can limit its availability for lab experiments.
Zukünftige Richtungen
For the study of urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- include the development of new analogs, the study of its potential use in combination with other chemotherapy drugs, and the investigation of its neurotoxic effects.
Synthesemethoden
The synthesis of urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- involves the reaction of 1-(2-chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea with urea. The reaction takes place in the presence of a catalyst and under controlled conditions. The yield of the reaction is dependent on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- has been extensively studied for its anticancer properties. It has been found to be effective against a wide range of cancer cell lines, including breast cancer, lung cancer, and brain cancer. The compound works by inhibiting DNA replication and inducing apoptosis in cancer cells. Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- has also been studied for its potential use in combination with other chemotherapy drugs.
Eigenschaften
CAS-Nummer |
13908-92-4 |
|---|---|
Produktname |
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- |
Molekularformel |
C5H9ClFN3O2 |
Molekulargewicht |
197.59 g/mol |
IUPAC-Name |
3-(2-chloroethyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9ClFN3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11) |
InChI-Schlüssel |
SMNFXAFXLXHKSF-UHFFFAOYSA-N |
SMILES |
C(CCl)NC(=O)N(CCF)N=O |
Kanonische SMILES |
C(CCl)NC(=O)N(CCF)N=O |
Andere CAS-Nummern |
13908-92-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



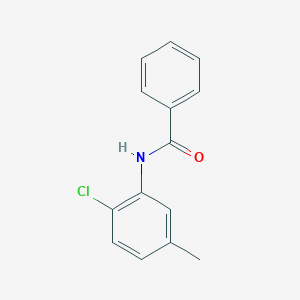
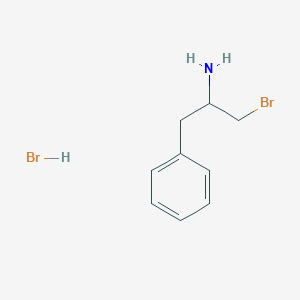
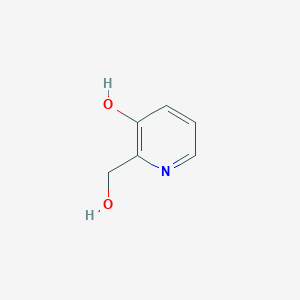
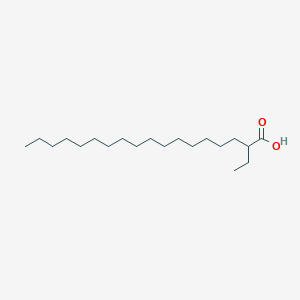
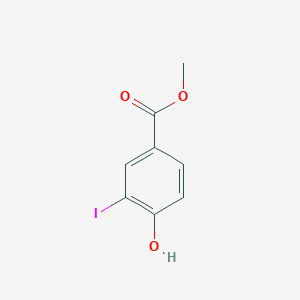

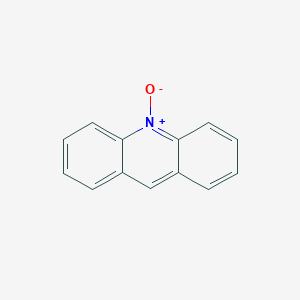
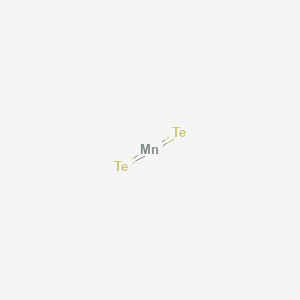

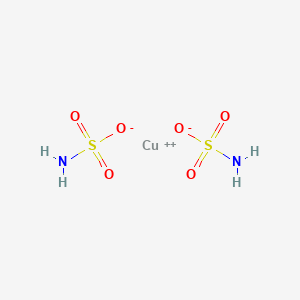
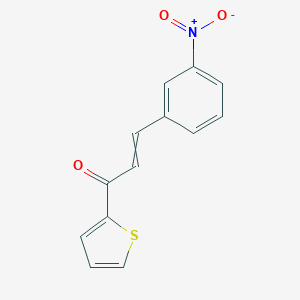
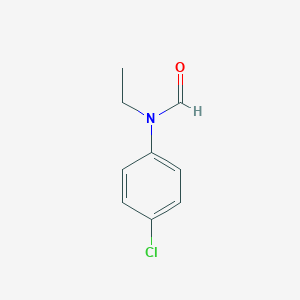
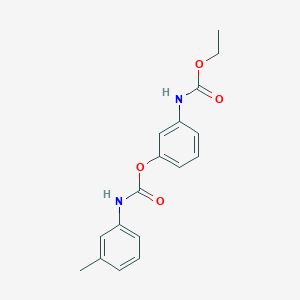
![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)